molecular formula C10H12O2S B8515192 Benzyl 2-mercaptopropanoate

Benzyl 2-mercaptopropanoate

Cat. No. B8515192
M. Wt: 196.27 g/mol
InChI Key: BFPHKVATRPJIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04634595

Procedure details

Into a 100 ml reaction flask equipped with thermometer, reflux condenser, hot plate (equipped with magnetic stirring apparatus) and spin bar are placed 21.6 grams benzyl alcohol; 29.6 grams of 2-mercaptopropionic acid; and 0.5 grams of para-toluene sulphonic acid.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[SH:9][CH:10]([CH3:14])[C:11](O)=[O:12].C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH2:1]([O:8][C:11](=[O:12])[CH:10]([SH:9])[CH3:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
29.6 g
Type
reactant
Smiles
SC(C(=O)O)C
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 ml reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
hot plate (equipped with magnetic stirring apparatus)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(C(C)S)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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